An In-Depth Technical Guide to 2-Ethoxysulfonylethanol
An In-Depth Technical Guide to 2-Ethoxysulfonylethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that progress in the chemical and pharmaceutical sciences is built upon a deep and practical understanding of key molecular entities. 2-Ethoxysulfonylethanol, a molecule possessing a unique combination of functional groups, represents such an entity with significant potential. This guide is designed to provide a comprehensive technical overview of 2-ethoxysulfonylethanol, moving beyond simple data points to explain the causality behind its properties and applications. The information herein is curated to be a self-validating system, grounded in authoritative sources to ensure scientific integrity.
Molecular Identity and Physicochemical Properties
2-Ethoxysulfonylethanol, identified by the CAS Number 58337-44-3, is a bifunctional organic compound featuring both a hydroxyl group and an ethoxy sulfonyl group.[1] This unique structural arrangement imparts a distinct set of physicochemical properties that are foundational to its reactivity and utility in synthesis.
Chemical Formula: C₄H₁₀O₄S[1]
Structural Formula: CH₃CH₂O-SO₂-CH₂CH₂OH[1]
Molecular Weight: 154.18 g/mol [1]
The presence of the electron-withdrawing sulfonyl group, the flexible ethoxy moiety, and the reactive terminal hydroxyl group makes 2-ethoxysulfonylethanol a versatile building block in organic chemistry.[1]
Structural Diagram
Caption: Chemical structure of 2-Ethoxysulfonylethanol.
Physicochemical Data
For any synthetic application, a clear understanding of the physical properties is paramount. Below is a summary of the available data for 2-ethoxysulfonylethanol. It is important to note that while some sources provide specific values, others offer estimations based on structurally similar compounds. This distinction is crucial for experimental design.
| Property | Value | Source/Comment |
| Physical State | Solid to liquid (temperature dependent) | Estimated based on related compounds[1] |
| Boiling Point | 315.2°C at 760 mmHg | ECHEMI[1] |
| Estimated 160-170°C (2.5 mmHg) | Based on 2-(ethylsulfonyl)ethanol[1] | |
| Density | 1.29 g/cm³ | ECHEMI[1] |
| Estimated 1.2-1.3 g/cm³ | Based on related sulfonyl compounds[1] | |
| Flash Point | 144.4°C | ECHEMI[1] |
| Approximately 190°C | Based on 2-(ethylsulfonyl)ethanol[1] | |
| Solubility | Soluble in water, alcohols, and polar organic solvents | Based on functional group analysis[1] |
| Refractive Index | 1.458 | ECHEMI[1] |
Note: The discrepancy in boiling point data highlights the importance of experimental verification or sourcing from a verified supplier with a detailed certificate of analysis.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 2-ethoxysulfonylethanol can be approached through several established chemical transformations. A common and logical route is via nucleophilic substitution, a cornerstone of organic synthesis. The protocol described below is designed to be a self-validating system, with the rationale for each step clearly articulated.
Proposed Synthesis Workflow: Nucleophilic Substitution
Caption: Proposed synthesis workflow for 2-Ethoxysulfonylethanol.
Detailed Experimental Protocol
Objective: To synthesize 2-ethoxysulfonylethanol via nucleophilic substitution.
Materials:
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Sodium sulfite (anhydrous)
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Ethyl chloroformate
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2-Chloroethanol
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Anhydrous ethanol
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Diethyl ether
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Saturated sodium chloride solution
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Anhydrous magnesium sulfate
Instrumentation:
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Round-bottom flask with reflux condenser and dropping funnel
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus or recrystallization setup
Procedure:
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Preparation of Sodium Ethoxysulfinate:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous sodium sulfite in anhydrous ethanol.
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Cool the suspension in an ice bath.
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Slowly add ethyl chloroformate dropwise via the dropping funnel with vigorous stirring. The choice of a slow, dropwise addition is to control the exothermic reaction and prevent side product formation.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
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Cool the mixture and filter to remove the sodium chloride byproduct. The filtrate contains the sodium ethoxysulfinate.
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Nucleophilic Substitution Reaction:
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To the ethanolic solution of sodium ethoxysulfinate, add 2-chloroethanol.
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Heat the mixture to reflux and maintain for several hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction. Again, TLC can be used to monitor the consumption of the starting materials.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution in a separatory funnel. This aqueous wash is crucial to remove any remaining inorganic salts.
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Separate the organic layer and dry over anhydrous magnesium sulfate. The drying step is critical to remove any residual water before final purification.
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Filter off the drying agent and concentrate the organic solution in vacuo.
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The crude product can then be purified by either vacuum distillation or recrystallization, depending on its physical state at room temperature. The choice of purification method will depend on the boiling and melting points of the final product and its impurities.
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Analytical Characterization
Confident identification and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are essential for the characterization of 2-ethoxysulfonylethanol.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Triplet and quartet for the ethoxy group protons.- Two triplets for the ethylene bridge protons.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). | The number of signals, their splitting patterns (n+1 rule), and integration values will confirm the proton environment in the molecule. |
| ¹³C NMR | - Distinct signals for the two carbons of the ethoxy group.- Two distinct signals for the carbons of the ethanol moiety. | The number of signals will confirm the number of unique carbon environments. |
| Infrared (IR) Spectroscopy | - Strong absorption bands for S=O stretching (1300-1150 cm⁻¹).- Broad O-H stretching band (3200-3600 cm⁻¹).- C-O stretching band for the ethoxy group (1000-1300 cm⁻¹). | These characteristic absorption bands confirm the presence of the key functional groups: sulfonyl, hydroxyl, and ether.[1] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 154.- Characteristic fragmentation pattern, including the loss of the ethoxy group. | The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides further structural evidence. |
Applications in Research and Drug Development
The true value of a chemical compound lies in its application. 2-Ethoxysulfonylethanol, due to its dual functionality, serves as a valuable intermediate in various synthetic endeavors.
Role as a Synthetic Intermediate
The hydroxyl and ethoxy sulfonyl groups offer orthogonal reactivity, allowing for selective chemical modifications.
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Preparation of Complex Sulfur-Containing Biomolecules: The sulfonyl group is a common feature in many biologically active molecules. 2-Ethoxysulfonylethanol can serve as a precursor for more complex sulfonamides and sulfones.
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Synthesis of Functionalized Surfactants: The combination of a polar hydroxyl head and a modifiable tail makes it a potential starting material for novel surfactants.
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Development of Specialized Polymeric Materials: The hydroxyl group can be used as an initiation site for polymerization or for grafting onto existing polymer backbones.
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Production of Heterocyclic Compounds: The reactive nature of the functional groups can be exploited in cyclization reactions to form various heterocyclic systems.
Potential in Pharmaceutical Development
The sulfonyl group is a well-established pharmacophore found in a wide range of therapeutic agents. While specific applications of 2-ethoxysulfonylethanol in marketed drugs are not widely documented, its derivatives are of significant interest.
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Enzyme Inhibitors: Sulfonamide-containing compounds are known inhibitors of various enzymes, and 2-ethoxysulfonylethanol provides a scaffold for the synthesis of such inhibitors.
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Building Block for Drug Candidates: The hydroxyl group allows for the attachment of other pharmacologically active moieties through ester or ether linkages, making it a versatile building block in medicinal chemistry campaigns. Its potential applications could span anti-inflammatory, antidiabetic, and antimicrobial development.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or performing reactions.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Inhalation: Avoid inhaling dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic.
It is imperative to consult the supplier-specific Safety Data Sheet upon acquisition of this chemical for detailed and verified safety information.
Future Directions
The utility of 2-ethoxysulfonylethanol presents several avenues for future research:
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Development of Novel Synthetic Methodologies: Exploring more efficient and greener synthetic routes to this compound.
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Catalytic Applications: Investigating its potential use in asymmetric synthesis.
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Biological Screening: Systematic screening of its derivatives for various biological activities.
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Green Chemistry: Its potential as a biodegradable sulfur-containing reagent warrants investigation.
This guide provides a foundational understanding of 2-ethoxysulfonylethanol, grounded in available scientific information. It is intended to be a living document, to be updated as more research on this promising compound becomes available.
